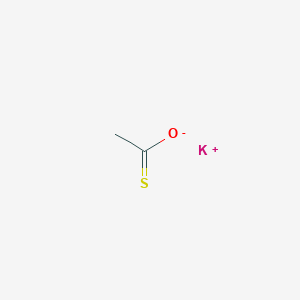

potassium;ethanethioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4OS.K/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNBMGLGYSGFEZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=S)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3KOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Ethanethioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium ethanethioate (also known as potassium thioacetate), a vital reagent in organic synthesis, particularly for the introduction of thiol groups. This document details established synthetic methodologies, thorough characterization protocols, and presents key quantitative data in a clear, comparative format.

Synthesis of Potassium Ethanethioate

Potassium ethanethioate is a white, water-soluble solid that serves as a key intermediate in the preparation of thioacetate (B1230152) esters and other sulfur-containing derivatives.[1] Several synthetic routes are available, with the choice often depending on the availability of starting materials, desired purity, and scale of the reaction.

Synthesis via Neutralization of Thioacetic Acid with Potassium Hydroxide (B78521)

This is a common and straightforward method for preparing potassium ethanethioate. The reaction involves the acid-base neutralization of thioacetic acid with potassium hydroxide.

Reaction Scheme:

CH₃COSH + KOH → CH₃COSK + H₂O

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (1.0 eq) in ethanol (B145695) (e.g., 1.5 mL per 100 mg of KOH) at room temperature (20°C).

-

To this solution, add thioacetic acid (1.0 eq) dropwise while stirring.

-

Continue stirring the reaction mixture at room temperature for a designated period (e.g., several minutes to an hour) to ensure complete reaction.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, a yellow powder, is then washed with a suitable solvent like tetrahydrofuran (B95107) to remove any impurities.

-

Dry the final product under vacuum to obtain potassium ethanethioate as a light yellow powder.

A reported yield for a similar small-scale synthesis was quantitative, yielding 203 mg of potassium ethanethioate from 100 mg of potassium hydroxide.

Synthesis via Reaction of Thioacetic Acid with Potassium Carbonate

An alternative method utilizes the less caustic base, potassium carbonate. This reaction proceeds with the evolution of carbon dioxide and water.

Reaction Scheme:

2 CH₃COSH + K₂CO₃ → 2 CH₃COSK + H₂O + CO₂

Experimental Protocol:

-

Add high-concentration ethanol to a reaction kettle, followed by potassium carbonate, and initiate stirring. Control the temperature of the mixture to between -15°C and 40°C.

-

Slowly add thioacetic acid dropwise to the stirred suspension. The potassium ethanethioate product will crystallize and precipitate out of the solvent during the reaction.

-

After the addition of thioacetic acid is complete, maintain the reaction temperature between -15°C and 40°C and continue to react for 3 to 20 hours.

-

Upon completion of the reaction, the product is collected by centrifugation.

-

The collected solid is then leached, followed by vacuum drying and vacuum packaging to yield high-quality potassium ethanethioate.

This method is reported to produce potassium ethanethioate with a purity of over 99.0%.

Synthesis via Acetyl Chloride and Potassium Hydrogen Sulfide (B99878)

Potassium ethanethioate can also be synthesized from acetyl chloride and potassium hydrogen sulfide. This method, however, generates hydrogen sulfide gas as a byproduct.

Reaction Scheme:

CH₃COCl + 2 KSH → CH₃COSK + KCl + H₂S

A detailed experimental protocol for this specific synthesis is less commonly described in readily available literature, likely due to the hazardous nature of the hydrogen sulfide byproduct.

Synthesis Workflow Diagram

Caption: Synthesis workflows for potassium ethanethioate.

Characterization of Potassium Ethanethioate

Thorough characterization is essential to confirm the identity and purity of the synthesized potassium ethanethioate. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Physical Properties

| Property | Value | Reference |

| Appearance | White to light brown crystalline powder or crystals | [2] |

| Melting Point | 173-176 °C | [2] |

| Solubility | Soluble in water | [1] |

| Molecular Formula | C₂H₃KOS | [3] |

| Molecular Weight | 114.21 g/mol | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of potassium ethanethioate in solution. Deuterated water (D₂O) is a common solvent for this analysis.

Experimental Protocol:

-

Prepare a sample by dissolving a small amount of potassium ethanethioate in D₂O.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to a suitable internal or external standard.

¹H NMR Spectral Data (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.3 | Singlet | CH₃ |

Note: The exact chemical shift can vary slightly depending on the concentration and pH of the sample.

¹³C NMR Spectral Data (in D₂O):

| Chemical Shift (ppm) | Assignment |

| ~30 | CH₃ |

| ~200 | C=O |

Note: The carbonyl carbon signal is typically found in the downfield region of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Prepare a sample for analysis, typically as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the vibrational modes of the molecule.

Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1650-1700 | C=O stretch (thioester) |

| ~1350-1450 | CH₃ bend |

| ~950-1100 | C-C stretch |

| ~600-700 | C-S stretch |

Note: The exact peak positions can be influenced by the physical state of the sample and the measurement technique.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing structural information.

Experimental Protocol:

-

Introduce the sample into the mass spectrometer, typically using a suitable ionization technique such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum.

-

Analyze the molecular ion peak and the fragmentation pattern.

Expected Mass Spectrum Features:

-

Molecular Ion: The potassium salt may not be directly observed depending on the ionization method. The thioacetate anion [CH₃COS]⁻ would have a mass-to-charge ratio (m/z) of approximately 75.

-

Fragmentation: Common fragmentation pathways for thioesters can involve the loss of the sulfur atom or cleavage of the C-S or C-C bonds.

Characterization Workflow Diagram

Caption: Workflow for the characterization of potassium ethanethioate.

Safety and Handling

Potassium ethanethioate is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place away from moisture. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the synthesis and characterization of potassium ethanethioate. Researchers are encouraged to consult the cited literature for further details and to adapt the described protocols to their specific laboratory conditions and research needs.

References

potassium ethanethioate chemical properties and reactivity

An In-depth Technical Guide to Potassium Ethanethioate: Properties, Reactivity, and Applications

Introduction

Potassium ethanethioate, also known as potassium thioacetate (B1230152) (KSAc), is an organosulfur salt with the chemical formula CH₃COSK.[1][2] It is a versatile and widely used laboratory chemical, primarily serving as a robust nucleophilic source of the thioacetate anion (CH₃COS⁻).[1][3] In the fields of organic synthesis, drug discovery, and materials science, it is a critical reagent for the introduction of sulfur-containing functional groups.[1][4] Its primary application is the conversion of halides and other electrophiles into thioesters, which are stable, isolable intermediates that can be readily hydrolyzed to yield thiols.[1][5] This two-step process offers a reliable and odorless alternative to using gaseous hydrogen sulfide (B99878) or volatile thiols directly. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols involving potassium ethanethioate for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Potassium ethanethioate is typically a white to beige or tan crystalline solid with a characteristic stench.[6][7] It is hygroscopic and sensitive to air and moisture, necessitating storage under an inert atmosphere in a cool, dry place.[7][8][9] The compound is highly soluble in water and soluble in solvents like ethanol (B145695) but generally insoluble in non-polar organic solvents such as benzene (B151609) or toluene.[2][10]

Data Presentation: Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | potassium ethanethioate | [6] |

| Synonyms | Potassium thioacetate, KSAc, Potassium thiolacetate | [1][7] |

| CAS Number | 10387-40-3 | [10] |

| Molecular Formula | C₂H₃KOS | [10] |

| Molecular Weight | 114.21 g/mol | [6][10] |

| Appearance | White to beige/brown crystalline powder/solid | [6][8][10] |

| Melting Point | 173-176 °C (lit.) | [7][10] |

| Boiling Point | 130.6 °C at 760 mmHg (may decompose) | [2][10] |

| Solubility | Soluble in water; soluble in ethanol | [2][10][11] |

| pH | ~11 (10% aqueous solution) | [7] |

| Stability | Stable under recommended storage conditions. Hygroscopic, air and moisture sensitive.[8][12] | [8][12] |

Spectral Data

While detailed spectral assignments require specific experimental conditions, characteristic signals for the ethanethioate moiety are well-established.

| Spectrum Type | Characteristic Signals | Reference(s) |

| ¹H NMR | A sharp singlet for the methyl (CH₃) protons typically appears around δ 2.3 ppm. | [13] |

| ¹³C NMR | The methyl carbon (CH₃) signal appears around δ 29-30 ppm. The carbonyl carbon (C=O) is significantly downfield. | [13][14] |

| FTIR (ATR/Mull) | A strong carbonyl (C=O) stretch is observable. Spectra are available in public databases. | [6][14][15] |

Reactivity and Applications

The reactivity of potassium ethanethioate is dominated by the nucleophilicity of the sulfur atom in the thioacetate anion. This makes it an excellent reagent for forming carbon-sulfur bonds.

Nucleophilic Substitution: Synthesis of Thioesters

The most common application of potassium ethanethioate is in S-alkylation reactions with electrophiles, particularly alkyl halides.[5] The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism, where the thioacetate anion displaces a leaving group (e.g., Br⁻, I⁻, OTs⁻) to form an S-thioester.[5][16]

-

Reaction: R-X + CH₃COSK → R-S-COCH₃ + KX (where R is an alkyl or substituted alkyl group, and X is a halide or other leaving group)

This reaction is highly efficient and is favored by polar aprotic solvents like DMF or acetone (B3395972), which solvate the potassium cation without significantly hindering the nucleophilicity of the anion.[5][17] The resulting thioesters are generally stable, purifiable by standard chromatographic methods, and serve as valuable "protected" thiols.[3]

Hydrolysis: Deprotection to Thiols

Thioesters generated from potassium ethanethioate can be easily converted to the corresponding thiols (mercaptans) through hydrolysis.[1][17] This deprotection is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521), potassium carbonate, or sodium methoxide (B1231860) in an alcoholic solvent) or sometimes under acidic conditions.[17][18] The base-catalyzed mechanism involves nucleophilic attack of a hydroxide ion at the electrophilic carbonyl carbon of the thioester, followed by elimination of the thiolate anion. A final protonation step during workup yields the free thiol.

-

Reaction: R-S-COCH₃ + OH⁻ → R-S⁻ + CH₃COOH

-

Workup: R-S⁻ + H⁺ → R-SH

This two-step sequence (S-alkylation followed by hydrolysis) is one of the most reliable methods for synthesizing thiols, avoiding the use of foul-smelling and toxic thiol reagents.[16][19]

Other Reactions

Potassium ethanethioate also participates in other transformations:

-

Palladium-Catalyzed Coupling: It can be coupled with aryl halides or triflates in palladium-mediated reactions to form S-arylthioacetates, providing a route to aryl thiols.[1][3]

-

Radical Reactions: Under specific conditions, thioacetic acid (the conjugate acid) can participate in radical additions to alkenes (thiol-ene reaction), offering an alternative pathway to functionalized thioesters.[20]

Experimental Protocols

The following are generalized protocols for the synthesis and deprotection of a thioacetate. Researchers should adapt these procedures based on the specific substrate, scale, and available laboratory equipment.

Protocol 1: Synthesis of an S-Alkyl Thioacetate via Sₙ2 Reaction

This protocol describes a typical procedure for the reaction of an alkyl halide with potassium ethanethioate.[5]

Materials:

-

Alkyl halide (1.0 equivalent)

-

Potassium ethanethioate (1.2–1.5 equivalents)

-

Anhydrous dimethylformamide (DMF) or acetone (sufficient to dissolve reagents)

-

Brine (saturated NaCl solution)

-

Ethyl acetate (B1210297) or diethyl ether (for extraction)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium ethanethioate (1.5 eq.) in the chosen anhydrous solvent (e.g., DMF).

-

To this stirring solution, add the alkyl halide (1.0 eq.) either neat or as a solution in the same solvent.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting alkyl halide. Reactions are often complete within 1-4 hours.[5]

-

Upon completion, pour the reaction mixture into a separatory funnel containing brine.

-

Extract the aqueous layer with an organic solvent like ethyl acetate or hexanes (3 x volumes).[5]

-

Combine the organic layers and dry over anhydrous sodium or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioacetate.

-

If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Hydrolysis of a Thioacetate to a Free Thiol

This protocol describes the base-mediated deprotection of a thioacetate.[18]

Materials:

-

S-Alkyl thioacetate (1.0 equivalent)

-

Ethanol or Methanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)

-

Aqueous hydrochloric acid (HCl) solution (e.g., 1-2 M)

-

Diethyl ether or dichloromethane (B109758) (for extraction)

-

Degassed water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the S-alkyl thioacetate (1.0 eq.) in ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the final thiol product.

-

Add the aqueous NaOH solution (approx. 2.0 eq.) dropwise to the stirring solution.

-

The reaction can be stirred at room temperature or gently heated (reflux) for 1-2 hours to ensure complete hydrolysis.[18] Monitor by TLC.

-

After cooling to room temperature, carefully neutralize the mixture by adding the HCl solution until the pH is approximately 7.[18]

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with degassed water, then with brine. Dry over anhydrous sodium sulfate.[18]

-

Filter and concentrate the solvent under reduced pressure, taking care to avoid excessive heat, to yield the free thiol.

Mandatory Visualizations

Logical Workflow: Thiol Synthesis

Caption: Workflow for the two-step synthesis of thiols using potassium ethanethioate.

Conceptual Diagram: Biological Role of a Thiol-Containing Drug

Caption: A conceptual pathway of a thiol drug, synthesized via a thioacetate prodrug.

References

- 1. Potassium thioacetate | 10387-40-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Potassium thioacetate | C2H3KOS | CID 4463282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chembk.com [chembk.com]

- 11. 101.200.202.226 [101.200.202.226]

- 12. fishersci.de [fishersci.de]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. Potassium thioacetate(10387-40-3) IR Spectrum [chemicalbook.com]

- 16. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]

- 17. ias.ac.in [ias.ac.in]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 20. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]

An In-depth Technical Guide to the Spectral Data of Potassium Ethanethioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for potassium ethanethioate (CAS Number: 10387-40-3). The information presented herein is intended to support research and development activities by providing detailed spectral characterization, experimental protocols, and relevant chemical workflows.

Chemical Identity and Properties

Potassium ethanethioate, also known as potassium thioacetate (B1230152), is an organosulfur salt with the chemical formula C₂H₃KOS. It is a white, water-soluble solid commonly employed in organic synthesis as a reagent for the introduction of thiol groups.[1]

| Property | Value |

| CAS Number | 10387-40-3 |

| Molecular Formula | C₂H₃KOS |

| Molecular Weight | 114.21 g/mol [1] |

| Appearance | White to light brown crystalline solid[2] |

| Solubility | Soluble in water[1] |

| Structure | CH₃COSK |

Spectral Data Summary

The following tables summarize the key spectral data for potassium ethanethioate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of potassium ethanethioate is typically performed in deuterium (B1214612) oxide (D₂O) due to its solubility. The spectra are relatively simple, reflecting the straightforward structure of the ethanethioate anion.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) | Multiplicity | Assignment |

| ~2.4 ppm | Singlet | CH₃ |

Note: The chemical shift for the methyl protons of the analogous sodium thioacetate is reported in the range of 2.3–2.5 ppm.[2]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) | Assignment |

| ~200-210 ppm | C=O (Thioester Carbonyl) |

| ~30-40 ppm | CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of solid potassium ethanethioate provides key information about its functional groups, particularly the carbonyl and carbon-sulfur bonds.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 cm⁻¹ | Strong | C=O Stretch (Thioester Carbonyl)[2] |

| ~1350-1450 cm⁻¹ | Medium | CH₃ Bend |

| ~950-1100 cm⁻¹ | Medium | C-C Stretch |

| ~650 cm⁻¹ | Medium-Weak | C-S Stretch[2] |

Mass Spectrometry (MS)

As a salt, potassium ethanethioate is not directly analyzed by conventional electron ionization mass spectrometry. Instead, its thioacetate esters (R-S-C(=O)CH₃), which are common synthetic products, are readily characterized by MS. The primary fragmentation pattern of interest is the alpha-cleavage of the carbon-sulfur bond, leading to the formation of a characteristic acylium ion.

Table 4: Expected Mass Spectrometry Fragmentation for Thioacetate Esters

| m/z Value | Ion | Fragmentation Pathway |

| 43 | [CH₃CO]⁺ | Alpha-cleavage of the C-S bond |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectral data.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 5-10 mg of potassium ethanethioate in 0.6-0.7 mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved.

-

Instrumentation : Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Acquisition Parameters :

-

¹H NMR : Acquire the spectrum using a standard single-pulse sequence. Typically, 8-16 scans are sufficient.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Reference : Chemical shifts can be referenced to the residual HDO signal in the ¹H NMR spectrum or an external standard.

-

IR Spectroscopy Protocol (Solid State)

The thin solid film or KBr pellet methods are suitable for obtaining a high-quality IR spectrum of potassium ethanethioate.

Thin Solid Film Method:

-

Sample Preparation : Dissolve a small amount (a few milligrams) of potassium ethanethioate in a suitable volatile solvent in which it is soluble (e.g., water or methanol).

-

Film Deposition : Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Data Acquisition : Place the plate in the spectrometer and acquire the spectrum.

Potassium Bromide (KBr) Pellet Method:

-

Sample Grinding : Grind a small amount (1-2 mg) of potassium ethanethioate with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Pressing : Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition : Place the pellet in a sample holder in the spectrometer and acquire the spectrum.

Chemical Workflows and Logical Relationships

Potassium ethanethioate is a key reagent in synthetic chemistry. The following diagrams, generated using the DOT language, illustrate its synthesis and its primary application in the formation of thiols.

References

An In-depth Technical Guide to the Solubility of Potassium Ethanethioate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of potassium ethanethioate (also known as potassium thioacetate) in various organic solvents. Due to its role as a versatile reagent in organic synthesis, particularly for the introduction of thiol groups, understanding its solubility is crucial for reaction optimization, purification, and formulation development.

While extensive quantitative solubility data is not widely available in the public domain, this guide synthesizes the existing qualitative and semi-quantitative information and provides a detailed experimental protocol for its determination.

Solubility Profile of Potassium Ethanethioate

Potassium ethanethioate is a salt, and its solubility is largely governed by the polarity of the solvent. As a general rule, it exhibits higher solubility in polar solvents and is sparingly soluble in non-polar solvents.[1][2][3] The available solubility data is summarized in the table below.

Table 1: Solubility of Potassium Ethanethioate in Various Solvents

| Solvent Category | Solvent | Solubility | Reported Value (at room temperature unless specified) |

| Polar Protic | Water | Soluble[4][5][6] | - |

| Methanol | Soluble[1][2][3] | - | |

| Ethanol (B145695) | Soluble[2] | A patent mentions using high-concentration ethanol as a solvent in its synthesis, implying good solubility.[7] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | 22 mg/mL[8] |

| Acetone | Soluble[2] | - | |

| Non-Polar | Petroleum Ether | Low Solubility[2] | - |

| Benzene | Low Solubility[2] | - | |

| Toluene | Insoluble | - | |

| Alkanes | Insoluble[1][3] | - | |

| Ethers | Insoluble[1][3] | - |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for the quantitative determination of the solubility of potassium ethanethioate in an organic solvent, adapted from the widely used shake-flask method.[8][9][10][11][12][13][14]

Objective: To determine the saturation solubility of potassium ethanethioate in a specified organic solvent at a controlled temperature.

Materials:

-

Potassium ethanethioate (high purity, anhydrous)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of potassium ethanethioate to a glass vial. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of potassium ethanethioate of known concentrations in the same solvent.

-

Determine the concentration of potassium ethanethioate in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of potassium ethanethioate.

Application in Organic Synthesis: Synthesis of S-Aryl Thioacetates

Potassium ethanethioate is a key reagent in the synthesis of thioesters. A common application is the palladium-catalyzed coupling with aryl halides or triflates to produce S-aryl thioacetates.[15][16][17] These products are stable precursors to aryl thiols, which are important in medicinal chemistry and materials science.

Reaction Scheme: Palladium-Catalyzed Synthesis of S-Aryl Thioacetates

References

- 1. Potassium thioacetate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. In which organic solvents are potassium thioacetate soluble-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]

- 3. Potassium thioacetate, 98% | Fisher Scientific [fishersci.ca]

- 4. Potassium thioacetate - Wikipedia [en.wikipedia.org]

- 5. 10387-40-3 CAS MSDS (Potassium thioacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Potassium thioacetate | 10387-40-3 [chemicalbook.com]

- 7. CN111302994A - Novel preparation method of potassium thioacetate - Google Patents [patents.google.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. pubs.acs.org [pubs.acs.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. bioassaysys.com [bioassaysys.com]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Potassium Ethanethioate: A Technical Guide to its Hygroscopic Nature and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hygroscopic properties of potassium ethanethioate (also known as potassium thioacetate) and outlines best practices for its handling, storage, and use in experimental settings. This document is intended for professionals in research and drug development who utilize this versatile reagent.

Introduction

Potassium ethanethioate (C₂H₃KOS) is a nucleophilic reagent widely employed in organic synthesis, particularly for the introduction of sulfur-containing moieties.[1][2] It serves as a key precursor for the synthesis of thioesters, thiols, and various sulfur-containing heterocycles, which are significant in the development of pharmaceuticals, including anti-AIDS drugs.[1][3][4] The compound typically appears as a white to beige crystalline powder with a characteristic stench.[3][5][6]

A critical, yet often underestimated, property of potassium ethanethioate is its hygroscopic and air-sensitive nature.[1][7][8] Its tendency to absorb moisture from the atmosphere can significantly impact its stability, purity, and reactivity, leading to inconsistent experimental outcomes.[4] Therefore, a thorough understanding of its hygroscopic properties and strict adherence to proper handling protocols are paramount for its effective and safe utilization.

Physicochemical Properties

A summary of the key physicochemical properties of potassium ethanethioate is presented in Table 1.

Table 1: Physicochemical Properties of Potassium Ethanethioate

| Property | Value | References |

| Chemical Name | Potassium ethanethioate, Potassium thioacetate (B1230152) | [1][6] |

| CAS Number | 10387-40-3 | [6] |

| Molecular Formula | C₂H₃KOS | [1] |

| Molecular Weight | 114.21 g/mol | [1][5] |

| Appearance | White to beige crystalline powder | [3][5] |

| Odor | Stench | [5][6] |

| Melting Point | 168 - 176 °C (334.4 - 348.8 °F) | [1][3][6] |

| Solubility | Highly soluble in water; soluble in ethanol; insoluble in benzene (B151609) and toluene. | [1][3] |

| Stability | Hygroscopic, air-sensitive, unstable. Decomposes in contact with water. | [6][8] |

Hygroscopic Nature of Potassium Ethanethioate

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature.[9] Potassium ethanethioate is consistently identified as a hygroscopic solid.[1][3][5][8] This characteristic necessitates careful storage and handling to prevent degradation.

Upon exposure to atmospheric moisture, potassium ethanethioate can undergo hydrolysis, which compromises the integrity of the compound.[4] The absorption of water can also lead to physical changes such as caking or clumping, making the material difficult to handle and weigh accurately. The presence of moisture can ultimately affect the purity of the reagent, potentially leading to lower yields and the formation of impurities in synthetic reactions.[4]

Consequences of Improper Handling

The consequences of failing to account for the hygroscopic nature of potassium ethanethioate are outlined in the diagram below.

Caption: Effects of moisture on potassium ethanethioate.

Recommended Handling and Storage Protocols

Due to its sensitivity to moisture and air, stringent handling and storage procedures are mandatory.

Table 2: Handling and Storage Guidelines for Potassium Ethanethioate

| Guideline | Recommendation | References |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Store under an inert atmosphere (e.g., nitrogen or argon). | [1][6][10] |

| Handling | Handle in a controlled environment, such as a glove box or under a stream of inert gas. Avoid dust formation. Wash hands and any exposed skin thoroughly after handling. | [6][10][11] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (inspected prior to use), safety goggles or face shield, and a lab coat. | [6][10][12] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | [6][12] |

| Spill Cleanup | Sweep up spilled solid, avoiding dust generation, and place it into a suitable, closed container for disposal. Ensure adequate ventilation. | [8][10][11] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [6][12] |

Laboratory Handling Workflow

The following diagram illustrates a standard workflow for handling potassium ethanethioate in a research setting.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy Potassium thioacetate | 10387-40-3 [smolecule.com]

- 4. CN111302994A - Novel preparation method of potassium thioacetate - Google Patents [patents.google.com]

- 5. Potassium thioacetate | C2H3KOS | CID 4463282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. S-Potassium Thioacetate | 10387-40-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. pharmainfo.in [pharmainfo.in]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.de [fishersci.de]

A Theoretical Investigation into the Molecular Structure of Potassium Ethanethioate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a detailed theoretical framework for the study of potassium ethanethioate's molecular structure. In the absence of comprehensive published theoretical studies providing specific quantitative data, this guide synthesizes general structural information and presents a robust, hypothetical computational protocol based on established methodologies for analogous chemical entities. This document is intended to serve as a comprehensive resource for researchers initiating theoretical investigations into the ethanethioate anion and its salts, offering detailed procedural guidance and illustrative data to inform experimental and computational work.

Introduction

Molecular Structure of the Ethanethioate Anion

The ethanethioate anion (CH₃COS⁻) is the conjugate base of thioacetic acid.[1] In potassium ethanethioate, this anion is ionically bonded to a potassium cation. The core of the anion's structure is a trigonal planar arrangement around the central carbonyl carbon atom. This geometry arises from the sp² hybridization of the carbon and oxygen atoms.

While specific, experimentally verified or theoretically calculated high-precision data for the isolated ethanethioate anion is not available in the reviewed literature, we can infer its structure based on fundamental chemical principles and data from analogous molecules. The following tables present illustrative quantitative data for the ethanethioate anion, as would be expected from Density Functional Theory (DFT) calculations. It is critical to note that these values are hypothetical and intended for illustrative purposes pending specific computational or experimental verification.

Table 1: Hypothetical Geometrical Parameters of the Ethanethioate Anion

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Lengths | ||||

| C1 | C2 | 1.51 | ||

| C2 | O1 | 1.25 | ||

| C2 | S1 | 1.78 | ||

| C1 | H1 | 1.09 | ||

| C1 | H2 | 1.09 | ||

| C1 | H3 | 1.09 | ||

| Bond Angles | ||||

| C1 | C2 | O1 | 120.0 | |

| C1 | C2 | S1 | 115.0 | |

| O1 | C2 | S1 | 125.0 | |

| H1 | C1 | C2 | 109.5 | |

| Dihedral Angle | ||||

| H1 | C1 | C2 | O1 |

Table 2: Hypothetical Vibrational Frequencies of the Ethanethioate Anion

| Mode | Assignment | Wavenumber (cm⁻¹) |

| ν₁ | C=O stretch | ~1680 |

| ν₂ | CH₃ asymmetric stretch | ~2980 |

| ν₃ | CH₃ symmetric stretch | ~2900 |

| ν₄ | C-S stretch | ~630 |

| ν₅ | C-C stretch | ~950 |

| ν₆ | CH₃ rock | ~1050 |

| ν₇ | OCS bend | ~580 |

Detailed Methodologies for Theoretical Investigation

The following section outlines a detailed protocol for the theoretical investigation of the ethanethioate anion's structure and vibrational properties using Density Functional Theory (DFT), a widely accepted and robust computational method for such studies.

3.1. Computational Software

A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended. These programs allow for the necessary geometry optimizations and frequency calculations.

3.2. Initial Structure Preparation

An initial 3D structure of the ethanethioate anion is required. This can be built using the software's molecular editor or by importing coordinates from a database such as PubChem.[2]

3.3. Geometry Optimization

The initial structure must be optimized to find the lowest energy conformation. A common and effective method for this is the B3LYP functional with a 6-311++G(d,p) basis set.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is known for providing a good balance of accuracy and computational cost for a wide range of organic molecules.

-

Basis Set: 6-311++G(d,p) is a triple-zeta basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for accurately describing anions. The (d,p) indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in the description of bonding.

The optimization calculation should be run until the forces on the atoms are negligible and the geometry has converged to a stationary point on the potential energy surface.

3.4. Vibrational Frequency Calculation

Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two purposes:

-

Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of the Vibrational Spectrum: The calculation yields the harmonic vibrational frequencies, which can be compared to experimental infrared (IR) and Raman spectra. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

3.5. Analysis of Results

The output of the calculations will provide the optimized Cartesian coordinates, from which bond lengths, bond angles, and dihedral angles can be determined. The frequency calculation output will list the vibrational modes and their corresponding frequencies and IR intensities.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow for a theoretical study of the ethanethioate anion and a conceptual signaling pathway for its application in thiol introduction.

References

Potassium Ethanethioate: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium ethanethioate (also known as potassium thioacetate) is a versatile and widely utilized reagent in organic synthesis, primarily serving as a nucleophilic source of the thioacetate (B1230152) anion. This technical guide provides an in-depth exploration of the discovery, historical context, and evolution of synthetic methodologies for potassium ethanethioate. It details various preparation protocols, from historical approaches to modern, optimized procedures, and presents key quantitative data in structured tables for comparative analysis. Furthermore, this guide elucidates the compound's critical role in the synthesis of thiols and thioacetate esters, with a particular focus on multi-step reaction pathways relevant to pharmaceutical and materials science research. Detailed experimental protocols and workflow diagrams are provided to facilitate practical application.

Introduction

Potassium ethanethioate, with the chemical formula CH₃COSK, is an organosulfur compound that exists as a white, water-soluble solid.[1] Its significance in synthetic chemistry stems from its ability to introduce a protected thiol group into a molecule, which can be subsequently deprotected under mild conditions. This two-step process, involving the formation of a thioacetate ester followed by hydrolysis, offers a reliable alternative to the direct use of odorous and easily oxidized thiols.[2] This guide will delve into the historical background, synthesis, and diverse applications of this important reagent.

Discovery and Historical Context

The precise first synthesis of potassium ethanethioate is not well-documented in readily available historical literature. However, its history is intrinsically linked to the discovery and study of its parent compound, thioacetic acid (CH₃COSH). Thioacetic acid was first prepared in the 19th century, a period of significant advancement in organic chemistry. The synthesis of thioacetic acid is often achieved through the reaction of acetic anhydride (B1165640) with hydrogen sulfide (B99878) or the treatment of glacial acetic acid with phosphorus pentasulfide.

Once thioacetic acid became accessible, the preparation of its alkali metal salts, including potassium ethanethioate, would have been a logical and straightforward chemical transformation. The neutralization of thioacetic acid with a potassium base, such as potassium hydroxide (B78521), yields potassium ethanethioate and water.[1] While a specific "discovery" paper for the potassium salt is not prominent, its use as a reagent became more common as the utility of thioacetates in organic synthesis was recognized.

Synthesis of Potassium Ethanethioate

Several methods have been developed for the synthesis of potassium ethanethioate, ranging from classical laboratory preparations to more recent, optimized industrial processes.

General Synthetic Pathways

The most common laboratory-scale syntheses of potassium ethanethioate involve the following reactions:

-

Neutralization of Thioacetic Acid with Potassium Hydroxide: This is a simple acid-base reaction where thioacetic acid is neutralized by potassium hydroxide, typically in an alcoholic solvent like ethanol (B145695).[3]

-

Reaction of Acetyl Chloride with Potassium Hydrogen Sulfide: This method provides an alternative route, though it can be less straightforward due to the handling of potassium hydrogen sulfide.[1]

-

Reaction of Thioacetic Acid with Potassium Carbonate: This method is also widely used, particularly in industrial settings, and involves the reaction of thioacetic acid with potassium carbonate, often in a suitable solvent.[4]

A general workflow for the preparation of potassium ethanethioate from thioacetic acid is depicted below:

Caption: General workflow for the synthesis of potassium ethanethioate.

Detailed Experimental Protocols

-

Materials:

-

Potassium hydroxide (1.0 eq)

-

Ethanol

-

Thioacetic acid (1.0 eq)

-

Tetrahydrofuran (B95107) (for washing)

-

-

Procedure:

-

Dissolve potassium hydroxide (100 mg, 1.78 mmol) in ethanol (1.5 ml).

-

To this solution, add thioacetic acid (126.8 µl, 1.78 mmol).

-

Agitate the reaction mixture at room temperature for a few minutes.

-

Evaporate the solvent to obtain a yellow powder.

-

Wash the resulting solid with tetrahydrofuran to yield potassium ethanethioate.

-

This method, described in a patent, aims for high purity and yield.

-

Materials:

-

High-concentration ethanol

-

Potassium carbonate

-

Thioacetic acid

-

-

Procedure:

-

Add high-concentration ethanol to a reaction kettle and initiate stirring.

-

Add potassium carbonate to the ethanol.

-

Control the temperature of the reaction kettle between -15°C and 40°C.

-

Slowly add thioacetic acid dropwise to the mixture.

-

The potassium ethanethioate product crystallizes and precipitates from the solution.

-

The solid product is then collected by centrifugation, leached with fresh ethanol, and dried under vacuum.

-

Quantitative Data on Synthesis

| Method | Reactants | Solvent | Temperature | Yield | Purity | Reference |

| Neutralization | Thioacetic acid, Potassium hydroxide | Ethanol | Room Temperature | High | - | [3] |

| Novel Preparation | Thioacetic acid, Potassium carbonate | High-concentration ethanol | -15°C to 40°C | High | >99.0% | [4] |

| Traditional Process | Thioacetic acid, Potassium carbonate | Water | 80°C | Low | Low | [4] |

Applications in Organic Synthesis

The primary application of potassium ethanethioate is as a precursor for the synthesis of thioacetate esters and, subsequently, thiols. This is a cornerstone of organosulfur chemistry.

Synthesis of Thioacetate Esters

Potassium ethanethioate readily reacts with alkyl, benzyl, and aryl halides or triflates in a nucleophilic substitution reaction to afford the corresponding thioacetate esters.[1]

General Reaction: CH₃COSK + R-X → CH₃COSR + KX (where X = halide, OTf, etc.)

Synthesis of Thiols

The thioacetate esters can be easily hydrolyzed under basic or acidic conditions to yield the corresponding thiols.[1] This two-step sequence provides a convenient and less odorous method for introducing thiol functionalities into molecules.

General Reaction: CH₃COSR + H₂O → RSH + CH₃COOH

Multi-step Synthesis Example: Preparation of S-Aryl Thioacetates

A significant application of potassium ethanethioate is in the palladium-catalyzed synthesis of S-aryl thioacetates from aryl halides or triflates. This reaction is particularly useful in drug discovery and materials science for the synthesis of complex sulfur-containing aromatic compounds.

The workflow for this multi-step synthesis is illustrated below:

Caption: Palladium-catalyzed synthesis of S-aryl thioacetates.

A detailed experimental protocol for this transformation is as follows:

-

Materials:

-

Aryl bromide or triflate (1.0 eq)

-

Potassium ethanethioate (1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., Xantphos)

-

Solvent (e.g., 1,4-dioxane)

-

Microwave reactor

-

-

Procedure:

-

In a microwave vial, combine the aryl halide/triflate, potassium ethanethioate, palladium catalyst, and ligand.

-

Add the solvent and seal the vial.

-

Irradiate the mixture in a microwave reactor at a specified temperature (e.g., 160°C) for a designated time.

-

After cooling, the reaction mixture is worked up by extraction and purified by chromatography to yield the S-aryl thioacetate.

-

Physicochemical Properties and Spectroscopic Data

| Property | Value | Reference |

| Chemical Formula | C₂H₃KOS | [1] |

| Molar Mass | 114.21 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1][5] |

| Melting Point | 173-176 °C | [4] |

| Solubility | Soluble in water | [1] |

Spectroscopic Data:

-

FTIR (Mull): The infrared spectrum shows characteristic peaks for the carbonyl (C=O) stretching vibration.

-

¹H NMR: The proton NMR spectrum typically exhibits a singlet for the methyl protons.

-

¹³C NMR: The carbon NMR spectrum shows signals for the methyl carbon and the carbonyl carbon.

Conclusion

Potassium ethanethioate is a reagent of fundamental importance in organic synthesis, with a history rooted in the early explorations of organosulfur chemistry. While the specific details of its initial discovery are not prominently recorded, its utility has led to the development of numerous synthetic protocols, continually refined for improved yield, purity, and environmental compatibility. Its primary role as a safe and effective precursor to thiols and thioacetate esters has cemented its place in the synthetic chemist's toolbox, with ongoing applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The detailed protocols and workflows presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the practical application of this versatile compound.

References

- 1. Potassium thioacetate - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Potassium thioacetate synthesis - chemicalbook [chemicalbook.com]

- 4. CN111302994A - Novel preparation method of potassium thioacetate - Google Patents [patents.google.com]

- 5. Potassium thioacetate - CONICET [bicyt.conicet.gov.ar]

Potassium Ethanethioate: A Comprehensive Technical Guide to its Application as a Sulfur Source in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium ethanethioate, also known as potassium thioacetate (B1230152) (KSAc), has emerged as a versatile and highly valuable reagent in modern organic synthesis for the introduction of sulfur atoms into organic molecules. Its stability, ease of handling, and favorable safety profile compared to volatile and malodorous thiols make it an attractive sulfur source for a wide range of transformations. This technical guide provides an in-depth overview of the core applications of potassium ethanethioate, focusing on its utility in the synthesis of thioesters, sulfides, and sulfur-containing heterocycles. Detailed experimental protocols for key reactions, quantitative data summaries, and mechanistic visualizations are presented to facilitate its practical application in research and development settings.

Introduction: The Role of Potassium Ethanethioate in Sulfur Chemistry

The incorporation of sulfur into organic frameworks is a cornerstone of medicinal chemistry and materials science, as sulfur-containing motifs are present in numerous pharmaceuticals, agrochemicals, and functional materials.[1] Potassium ethanethioate (CH₃COSK) serves as a potent and readily available nucleophilic source of the thioacetate anion.[1][2] This characteristic makes it an excellent reagent for the formation of carbon-sulfur bonds through various reaction pathways, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[2]

One of the primary advantages of potassium ethanethioate is its role as a thiol surrogate. The thioacetate group can be easily introduced into a molecule and subsequently hydrolyzed under mild basic conditions to unmask the corresponding thiol.[3] This two-step process avoids the direct use of pungent and easily oxidized thiols, offering greater control and efficiency in multi-step syntheses.[1]

This guide will explore the principal applications of potassium ethanethioate, providing detailed methodologies and quantitative data to showcase its broad utility.

Core Applications and Methodologies

Potassium ethanethioate is employed in a variety of synthetic transformations. The following sections detail its most significant applications, complete with experimental protocols and data.

Synthesis of S-Aryl Thioacetates via Cross-Coupling Reactions

The formation of S-aryl thioacetates is a common and crucial application of potassium ethanethioate, as these compounds are stable precursors to aryl thiols, which are important intermediates in drug discovery.

Palladium-catalyzed cross-coupling reactions provide an efficient route to S-aryl thioacetates from aryl halides and triflates.[2] This methodology is tolerant of a wide range of functional groups.[2]

Figure 1: Palladium-Catalyzed C-S Cross-Coupling Cycle.

Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis of S-Aryl Thioacetates [2]

A mixture of the aryl bromide or triflate (1.0 mmol), potassium thioacetate (1.5 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2.5 mol%), a suitable ligand like Xantphos (5 mol%), and a base, if required, are combined in a reaction vessel. The vessel is purged with an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene) is added, and the mixture is heated. For microwave-assisted reactions, the mixture is irradiated at a specified temperature (e.g., 160 °C) for a designated time.[2] Upon completion, the reaction is cooled to room temperature, quenched with an aqueous solution (e.g., NaHCO₃), and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography on silica (B1680970) gel.

Table 1: Palladium-Catalyzed Synthesis of S-Aryl Thioacetates [2]

| Entry | Aryl Halide/Triflate | Catalyst/Ligand | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | Bromobenzene | Pd₂(dba)₃/Xantphos | 1,4-Dioxane | 160 | 10 min (MW) | 91 |

| 2 | 4-Bromoacetophenone | Pd₂(dba)₃/Xantphos | 1,4-Dioxane | 160 | 10 min (MW) | 85 |

| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃/Xantphos | 1,4-Dioxane | 160 | 10 min (MW) | 88 |

| 4 | Methyl 4-bromobenzoate | Pd₂(dba)₃/Xantphos | 1,4-Dioxane | 160 | 10 min (MW) | 82 |

| 5 | 3-Bromopyridine | Pd₂(dba)₃/Xantphos | 1,4-Dioxane | 160 | 10 min (MW) | 75 |

| 6 | Phenyl triflate | Pd₂(dba)₃/Xantphos | 1,4-Dioxane | 160 | 10 min (MW) | 65 |

MW = Microwave irradiation

Metal-Free Synthesis of S-Alkyl and S-Benzyl Thioacetates

For the synthesis of S-alkyl and S-benzyl thioacetates, a straightforward nucleophilic substitution (Sₙ2) reaction between an alkyl or benzyl (B1604629) halide and potassium ethanethioate is highly effective. This method is typically performed under mild conditions and does not require a metal catalyst.

Experimental Protocol: General Procedure for S-Alkylation with Potassium Ethanethioate

To a solution of potassium ethanethioate (1.5 equivalents) in a suitable solvent such as dimethylformamide (DMF) or methanol (B129727), the alkyl or benzyl halide (1.0 equivalent) is added. The reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a brine solution and extracted with an organic solvent (e.g., hexanes or ethyl acetate). The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude thioacetate, which can be further purified by column chromatography if necessary.

Table 2: Metal-Free Synthesis of S-Alkyl and S-Benzyl Thioacetates

| Entry | Alkyl/Benzyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl bromide | DMF | Room Temp. | 2 | >95 |

| 2 | 4-Vinylbenzyl chloride | DMF | Room Temp. | 2 | >95 |

| 3 | 1-Bromobutane | Methanol | Reflux | 3 | 85-95 |

| 4 | 1-Iodopropane | Acetone | Reflux | 4 | 80-90 |

One-Pot Thiol-Free Synthesis of Unsymmetrical Sulfides

Potassium ethanethioate can be utilized in a one-pot, thiol-free method for the synthesis of unsymmetrical sulfides, which are valuable structures in medicinal chemistry. This process involves the initial formation of a thioacetate, followed by in situ deacetylation to generate a thiolate, which then reacts with a second electrophile.

Figure 2: Workflow for One-Pot Unsymmetrical Sulfide Synthesis.

Experimental Protocol: One-Pot Synthesis of Unsymmetrical Benzyl Sulfides

Benzyl bromide (1.0 equiv.) is reacted with potassium thioacetate (1.0 equiv.) in methanol at room temperature. After approximately 2 hours, potassium carbonate (3.0 equiv.) is added to the reaction mixture to facilitate the deprotection of the acetyl group, generating a sulfide nucleophile in situ. Subsequently, a second electrophile, such as an sp³ hybridized primary alkyl halide (1.0 equiv.), is added to the mixture, which is then stirred until the reaction is complete. The resulting unsymmetrical sulfide can be isolated using standard aqueous workup and purification techniques.

Table 3: One-Pot Synthesis of Unsymmetrical Sulfides

| Entry | Benzyl Halide (R¹-X) | Alkyl Halide (R²-X) | Base | Solvent | Time (h) | Yield (%) | |---|---|---|---|---|---| | 1 | Benzyl bromide | Allyl bromide | K₂CO₃ | Methanol | 4 | 92 | | 2 | Benzyl bromide | Propargyl bromide | K₂CO₃ | Methanol | 4 | 90 | | 3 | 4-Methylbenzyl bromide | Ethyl iodide | K₂CO₃ | Methanol | 5 | 88 | | 4 | 4-Methoxybenzyl bromide | n-Butyl bromide | K₂CO₃ | Methanol | 5 | 85 |

Synthesis of Sulfur-Containing Heterocycles

Potassium ethanethioate is also a valuable reagent for the construction of sulfur-containing heterocyclic scaffolds, such as thiophenes.

A metal-free, base-promoted thioannulation of Morita-Baylis-Hillman acetates of acetylenic aldehydes with potassium ethanethioate provides access to highly substituted thiophenes.[4] This reaction proceeds through a tandem allylic substitution and a 5-exo-dig-thiocycloisomerization.[4]

Experimental Protocol: Synthesis of Polysubstituted Thiophenes [4]

To a stirred solution of the Morita-Baylis-Hillman acetate (B1210297) of an acetylenic aldehyde (1.0 equiv.) in a suitable solvent like acetonitrile, potassium thioacetate (1.2 equiv.) and a base such as K₂CO₃ (2.0 equiv.) are added. The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for several hours. After completion, the solvent is evaporated, and the residue is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the substituted thiophene.

Table 4: Synthesis of Substituted Thiophenes from MBH Acetates [4]

| Entry | MBH Acetate Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | (Z)-methyl 2-acetyl-3-phenylprop-2-enoate derived acetate | K₂CO₃ | CH₃CN | 60 | 5 | 85 |

| 2 | (Z)-methyl 2-acetyl-3-(4-chlorophenyl)prop-2-enoate derived acetate | K₂CO₃ | CH₃CN | 60 | 6 | 82 |

| 3 | (Z)-methyl 2-acetyl-3-(4-methylphenyl)prop-2-enoate derived acetate | K₂CO₃ | CH₃CN | 60 | 5 | 88 |

| 4 | (Z)-methyl 2-acetyl-3-(2-naphthyl)prop-2-enoate derived acetate | K₂CO₃ | CH₃CN | 60 | 7 | 78 |

Conclusion

Potassium ethanethioate is a robust and versatile sulfur source in organic synthesis, enabling the efficient construction of a wide array of sulfur-containing molecules. Its utility in the synthesis of thioesters, symmetrical and unsymmetrical sulfides, and heterocycles, coupled with its advantageous handling properties, solidifies its position as an indispensable tool for chemists in academia and industry. The methodologies and data presented in this guide are intended to serve as a practical resource for the effective implementation of potassium ethanethioate in synthetic strategies.

References

Unlocking Material Potential: A Technical Guide to the Applications of Potassium Ethanethioate in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ethanethioate (also known as potassium thioacetate) is a versatile and highly reactive organosulfur compound with the formula CH₃COSK. As a readily available and effective source of the thioacetate (B1230152) anion, it serves as a crucial reagent for introducing sulfur functionalities into a wide array of molecules and materials. This technical guide explores the core applications of potassium ethanethioate in materials science, providing an in-depth overview of its role in polymer synthesis, the fabrication of nanoparticles, surface modification of materials, and its emerging potential in the development of metal-organic frameworks (MOFs). This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes complex workflows to empower researchers in leveraging this potent chemical tool for the creation of advanced materials.

Core Applications in Materials Science

Potassium ethanethioate's utility in materials science stems from its ability to act as a precursor to thiol groups (-SH), which can form strong bonds with various surfaces, participate in "click" chemistry reactions, and influence the electronic and optical properties of materials. The primary applications are categorized as follows:

-

Polymer Synthesis and Modification: Introducing sulfur-containing functional groups into polymer chains to create novel materials with tailored properties.

-

Nanoparticle Synthesis and Functionalization: Serving as a sulfur source for the synthesis of metal sulfide (B99878) nanoparticles or as a surface functionalization agent to enhance stability and enable further conjugation.

-

Surface Modification: Creating thiol-functionalized surfaces on various substrates for applications in electronics, biosensing, and beyond.

-

Metal-Organic Frameworks (MOFs): Potential for use in the synthesis or post-synthetic modification of MOFs to introduce thiol functionalities for applications such as heavy metal capture and catalysis.

Polymer Synthesis and Modification

Potassium ethanethioate is a valuable reagent in polymer chemistry, primarily for the synthesis of thioacetate-terminated polymers, which can be subsequently hydrolyzed to yield thiol-functionalized polymers. These thiol groups can then be used for a variety of conjugation and cross-linking reactions.

Synthesis of Thioacetate-Terminated Polymers

A common strategy involves the use of an initiator or a terminating agent containing a thioacetate group in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

This protocol describes the synthesis of a well-defined poly(2-ethyl-2-oxazoline) (PEtOx) with a thioacetate group at the α-terminus using a functional initiator.

Materials:

-

2-ethyl-2-oxazoline (B78409) (EtOx)

-

Thioacetate-functionalized initiator (e.g., a tosylate or nosylate (B8438820) derivative)

-

Acetonitrile (MeCN), anhydrous

-

Triazabicyclodecene (TBD)

-

Diethyl ether

Procedure:

-

In a dry Schlenk tube under an inert atmosphere, dissolve the thioacetate-functionalized initiator in anhydrous acetonitrile.

-

Add the desired amount of 2-ethyl-2-oxazoline monomer to the solution.

-

The polymerization is carried out under microwave irradiation at a set temperature (e.g., 140 °C) for a specific duration to achieve the target molecular weight.

-

After polymerization, the reaction is quenched by cooling.

-

To cleave the thioacetate and expose the thiol group, a solution of triazabicyclodecene (TBD) in methanol is added to the polymer solution.

-

The reaction mixture is stirred at room temperature for a specified time.

-

The resulting thiol-terminated polymer is isolated by precipitation in cold diethyl ether.

-

The polymer is then dried under vacuum.

Quantitative Data:

| Initiator Type | Polymer Dispersity (Đ) | Monomer Conversion | Reference |

| Nosylate Derivative | < 1.1 | Near quantitative | [1] |

Logical Relationship: From Monomer to Functional Polymer

Caption: Workflow for the synthesis of functional poly(2-oxazoline).

Nanoparticle Synthesis and Functionalization

Potassium ethanethioate can be employed both as a sulfur source for the synthesis of metal sulfide nanoparticles (e.g., CdS, ZnS) and as a reagent for the surface functionalization of pre-synthesized nanoparticles to introduce thiol groups.

Synthesis of Metal Sulfide Nanoparticles

While direct, detailed protocols for using potassium ethanethioate as the primary sulfur source are not abundant in the reviewed literature, a general approach can be adapted from existing methods that use other sulfur precursors. The principle involves the reaction of a metal salt with the sulfur source in a controlled environment.

This proposed protocol adapts a general aqueous synthesis method for CdS quantum dots.

Materials:

-

Cadmium chloride (CdCl₂)

-

Potassium ethanethioate (CH₃COSK)

-

Gelatin (as a stabilizing agent)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of cadmium chloride and gelatin.

-

Separately, prepare an aqueous solution of potassium ethanethioate.

-

Under vigorous stirring, add the potassium ethanethioate solution dropwise to the cadmium chloride solution at room temperature.

-

The formation of CdS nanoparticles is indicated by a change in the solution's color.

-

The reaction can be allowed to proceed for a set amount of time to control the size of the quantum dots.

-

The nanoparticles can be isolated by centrifugation and washed with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.

Surface Functionalization of Gold Nanoparticles

Potassium ethanethioate is used to introduce a protected thiol group onto a functionalizing ligand, which is then used to coat nanoparticles.

This protocol describes the synthesis of a thiol-terminated PEG spacer using potassium ethanethioate for the functionalization of gold nanoparticles.

Materials:

-

Monotosyl-Poly(ethylene glycol) (monotosyl-PEG)

-

Potassium thioacetate

-

Methanol, dry

-

Methylene (B1212753) chloride

-

Gold nanoparticles (pre-synthesized)

Procedure:

-

Synthesis of Thioacetate-PEG: A solution of monotosyl-PEG and an excess of potassium thioacetate in dry methanol is refluxed for an extended period (e.g., 48 hours) under a nitrogen atmosphere.

-

The methanol is removed under reduced pressure.

-

The solid residue is treated with methylene chloride to precipitate the potassium tosylate byproduct, which is then removed by filtration.

-

The filtrate, containing the thioacetate-PEG, is concentrated.

-

Hydrolysis to Thiol-PEG: The thioacetate-PEG is hydrolyzed under basic conditions to yield the thiol-PEG.

-

Functionalization of Gold Nanoparticles: The pre-synthesized gold nanoparticles are incubated with a solution of the thiol-PEG. The thiol groups will covalently bind to the gold surface.

-

The functionalized nanoparticles are purified by centrifugation and washing to remove unbound ligands.

Quantitative Data:

| Property | Value | Reference |

| Gold Nanoparticle Size | 10-15 nm | [2] |

| Molar Ratio (Potassium Thioacetate:Monotosyl-PEG) | 10:1 | [2] |

Experimental Workflow: Nanoparticle Functionalization

Caption: Workflow for the functionalization of gold nanoparticles.

Surface Modification

The ability to create thiol-functionalized surfaces is crucial for many applications, including the fabrication of biosensors, the development of anti-fouling coatings, and the construction of molecular electronic devices. Potassium ethanethioate provides a convenient route to thioacetate-functionalized surfaces, which can then be deprotected to reveal the reactive thiol groups.

This protocol outlines a general procedure for modifying a surface with thiol groups using potassium ethanethioate. The initial surface must have a suitable leaving group (e.g., a halide) for nucleophilic substitution.

Materials:

-

Substrate with a halide-functionalized surface

-

Potassium thioacetate

-

A suitable solvent (e.g., ethanol, DMF)

-

A solution for hydrolysis (e.g., HCl in methanol or a basic solution)

Procedure:

-

The halide-functionalized substrate is immersed in a solution of potassium thioacetate in a suitable solvent.

-

The reaction is allowed to proceed, often with gentle heating, for a time sufficient to achieve surface modification.

-

The substrate is then thoroughly rinsed with the solvent to remove excess potassium thioacetate and the potassium halide byproduct.

-

The thioacetate-modified surface is then treated with a hydrolyzing agent (acidic or basic) to convert the surface-bound thioacetate groups into thiol groups.

-

The substrate is rinsed again to remove the hydrolysis byproducts and dried.

Potential in Metal-Organic Frameworks (MOFs)

While direct synthesis of MOFs using potassium ethanethioate as a linker is not a common approach, its potential lies in the post-synthetic modification (PSM) of existing MOFs. MOFs with reactive groups (e.g., amino groups) can be modified to introduce thioacetate functionalities, which can then be converted to thiols. These thiol-functionalized MOFs can have applications in heavy metal sequestration, catalysis, and drug delivery.

This proposed protocol is based on the known reactivity of amino-functionalized MOFs like UiO-66-NH₂ with acid anhydrides and could be adapted for thioacetic acid derivatives.

Materials:

-

Amino-functionalized MOF (e.g., UiO-66-NH₂)

-

A reagent capable of introducing a thioacetate group via reaction with an amine (e.g., S-acetylthioglycolic acid N-hydroxysuccinimide ester)

-

A suitable solvent (e.g., DMF)

-

A solution for hydrolysis

Procedure:

-

The activated amino-functionalized MOF is suspended in a solution of the thioacetate-containing reagent in a suitable solvent.

-

The mixture is heated to facilitate the reaction between the amino groups on the MOF linker and the reagent.

-

After the reaction, the MOF is collected by centrifugation, washed extensively with fresh solvent to remove unreacted reagents, and dried.

-

The resulting thioacetate-functionalized MOF can then be treated with a hydrolyzing agent to expose the thiol groups.

-

The final thiol-functionalized MOF is washed and dried.

Logical Pathway: MOF Functionalization

Caption: Post-synthetic modification of an amino-functionalized MOF.

Conclusion

Potassium ethanethioate is a powerful and versatile reagent in materials science, enabling the introduction of sulfur functionalities for a wide range of applications. Its use in creating well-defined thioacetate- and thiol-functionalized polymers, nanoparticles, and surfaces opens up numerous possibilities for the design of advanced materials with tailored properties. While its direct role in MOF synthesis is still an area for exploration, its potential in post-synthetic modification strategies is promising. The experimental protocols and data presented in this guide provide a solid foundation for researchers to harness the capabilities of potassium ethanethioate in their materials development endeavors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Thioesters using Potassium Ethanethioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of thioesters is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and materials science industries. Thioesters serve as crucial intermediates for the formation of various functional groups and are key structural motifs in numerous biologically active molecules, including antiviral, antibiotic, and anti-inflammatory drugs.[1] Potassium ethanethioate (also known as potassium thioacetate) is a readily available, stable, and effective reagent for the introduction of a thioacetyl group, which can subsequently be hydrolyzed to the corresponding thiol.[2][3] This document provides detailed protocols for the synthesis of thioesters from alkyl and aryl halides using potassium ethanethioate, along with relevant data and mechanistic diagrams.

Potassium ethanethioate acts as a potent sulfur nucleophile, facilitating the formation of carbon-sulfur bonds.[1][2] The most common application involves the reaction with alkyl halides via an SN2 mechanism to produce S-alkyl thioacetates.[3][4] Additionally, methods have been developed for the synthesis of S-aryl thioacetates from aryl halides, which may proceed through different mechanistic pathways, including transition-metal catalysis or radical-mediated processes.[5][6][7]

Applications in Research and Drug Development

The use of potassium ethanethioate for thioester synthesis offers several advantages in a drug development context:

-

Protected Thiol Functionality: Thioesters serve as stable precursors to thiols, protecting the highly reactive thiol group during multi-step syntheses.[2] The thioacetyl group can be readily removed under mild conditions when the free thiol is required.

-

Bioavailability and Metabolic Stability: The incorporation of sulfur-containing functional groups can modulate a drug candidate's pharmacokinetic properties, such as bioavailability and metabolic stability.[1]

-